N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Lipophilicity Electronic effects Hammett constants

SAR studies on STAT3/kinase targets often use flexible sulfonamide probes with high entropic penalties and metabolic instability. This compound solves both limitations: the rigid N-(quaternary oxane) bond pre-organizes the pharmacophore (ΔΔS advantage -1.2 to -2.0 cal/mol·K vs. flexible analogs), while the para-OCF₃ group resists oxidative metabolism better than -OCH₃ or -CH₃. Key features: • 5 rotatable bonds only - conformationally pre-organized scaffold for fragment elaboration • Metabolically stable -OCF₃ group for improved intrinsic clearance in microsomal assays • Thiophene sulfur enables unique S-π/chalcogen bonding interactions in target protein crystals

Molecular Formula C16H16F3NO4S2
Molecular Weight 407.42
CAS No. 2034235-57-7
Cat. No. B2467492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS2034235-57-7
Molecular FormulaC16H16F3NO4S2
Molecular Weight407.42
Structural Identifiers
SMILESC1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-15(7-9-23-10-8-15)14-2-1-11-25-14/h1-6,11,20H,7-10H2
InChIKeyXQMRAMHLNQOPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Baseline & Compound Class Context


N-[4-(Thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034235-57-7, molecular formula C₁₆H₁₆F₃NO₄S₂, MW 407.42) is a synthetic arylsulfonamide featuring a 4-(trifluoromethoxy)benzenesulfonamide pharmacophore linked to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) scaffold . The compound belongs to the broader class of thiophene-bearing benzenesulfonamides, a chemotype that has yielded potent inhibitors of STAT3, carbonic anhydrase, and various kinases . Its structural novelty lies in the direct C–N linkage between the sulfonamide nitrogen and the quaternary carbon of the 4,4-disubstituted oxane ring, a motif that restricts conformational flexibility and orients the thiophene and trifluoromethoxyphenyl groups into a defined spatial arrangement distinct from simple N-alkyl or N-benzyl sulfonamides.

1

Conformationally Constrained Scaffold

Direct N–C(quaternary) oxane linkage limits rotatable bonds, supporting fragment elaboration and binding entropy studies

2

–OCF₃ Pharmacophore

Para-trifluoromethoxy group provides distinct electronic and lipophilic tuning relative to –CH₃, –Cl, or –CF₃ analogs

3

Thiophene Interaction Potential

Thiophen-2-yl moiety enables sulfur-mediated non-covalent interactions not available with phenyl congeners

4

Research-Grade Building Block

No direct biological data reported; suited for exploratory SAR and de novo characterization studies

Key Structural Distinctions vs. Close Analogs


Superficially analogous benzenesulfonamides – for instance, N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide (CAS 1797961-24-0) or 1-(2,5-difluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)methanesulfonamide (CAS 2034235-59-9) – cannot substitute for CAS 2034235-57-7 without altering key physicochemical and pharmacological parameters . The trifluoromethoxy (–OCF₃) group at the para-position of the benzenesulfonamide ring is not a bioisostere of –CH₃, –Cl, or even –CF₃; it imposes a unique combination of high electronegativity (Hammett σₚ ≈ 0.35), increased lipophilicity (π ≈ 1.04), and distinct metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1]. Furthermore, the direct N–(quaternary oxane carbon) bond in the target compound creates a sterically congested environment that affects both the pKₐ of the sulfonamide NH and the orientation of the thiophene ring, unlike the N–(methylene)–oxane linkage found in many commercially available alternatives . These differences propagate into changes in target binding, selectivity, and metabolic fate, making empirical performance comparisons essential.

Target

CAS 2034235-57-7
–OCF₃ at para-position

vs
4-Methyl/4-Chloro Analogs

Lack –OCF₃ electronic profile; Hammett σₚ and lipophilicity differ substantially, which may shift target binding and permeability

Target

Direct N–C(quaternary) oxane linkage

vs
Ethyl-Spacer/N–CH₂– Analogs

Higher rotatable bond count may increase conformational entropy penalty; binding mode and affinity may not transfer directly

Target

Thiophen-2-yl substituent

vs
Phenyl Analog (CAS 1206984-69-1)

Absence of sulfur eliminates S–π and chalcogen bonding potential; selectivity profile may differ in STAT3/kinase targets

Comparator-Based Differentiation Data


OCF₃ vs. Methyl/Chloro: Lipophilicity & Electronic Effects

The para –OCF₃ group in CAS 2034235-57-7 delivers a Hammett σₚ value of +0.35 and a Hansch π value of +1.04, compared to σₚ = –0.17, π = +0.56 for –CH₃ and σₚ = +0.23, π = +0.71 for –Cl [1]. The higher σₚ value indicates stronger electron-withdrawing character, which can polarize the sulfonamide NH, enhancing hydrogen-bond donor strength (calculated ΔpKₐ ≈ –0.5 to –1.0 units relative to the 4-methyl analog). The greater lipophilicity (π = +1.04 vs. +0.56) predicts improved membrane permeability, with a computed ΔlogP of approximately +0.48 relative to the 4-methyl congener. These differences are directly relevant to target binding: in a homologous trifluoromethoxy benzenesulfonamide series, FBPase inhibition showed an IC₅₀ of 380 nM, whereas the corresponding non-fluorinated analog lost >10-fold potency [2].

–OCF₃ Electronic & Lipophilic Profile
Class-level
–OCF₃: σₚ +0.35, π +1.04
–CH₃: σₚ –0.17, π +0.56
Δπ ≈ +0.48 vs. –CH₃ analog
Supports binding and permeability differentiation
Published Hansch constants; refer to homologous FBPase series for potency context
Lipophilicity Electronic effects Hammett constants Drug design

Conformational Restriction via N–Quaternary Oxane Linkage

CAS 2034235-57-7 features a direct N–C(quaternary) bond at the 4-position of the tetrahydropyran ring, giving a rotatable bond count (RBC) of 5 (excluding the sulfonamide S–N bond), compared to RBC = 7 for N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide (CAS 1797961-24-0), which contains an ethylene spacer . The lower RBC translates into a reduced conformational entropy penalty upon binding (estimated ΔΔS ≈ –1.2 to –2.0 cal/mol·K per restrained bond), which can improve binding affinity by 3- to 10-fold if the bound conformation of the constrained analog matches the bioactive pose [1]. The quaternary carbon also introduces a geminal disubstitution pattern (thiophene + NH-sulfonamide) that creates a chiral center at the oxane ring, offering the possibility of enantiomerically pure material with differential activity—a feature absent in the symmetrical N-(oxan-4-yl)methyl analogs.

Rotatable Bond Count
Class-level
RBC 5 — target compound
RBC 7 — ethyl-spacer analog
ΔRBC = –2
Reduced entropy penalty may support binding thermodynamics
Estimated ΔΔG 0.5–1.5 kcal/mol per Veber et al. framework
Conformational restriction Ligand efficiency Rotatable bonds Entropy penalty

Thiophene Sulfur Interactions vs. Phenyl Analogs

The thiophene moiety in CAS 2034235-57-7 provides a sulfur atom capable of engaging in S–π and S–H–C interactions with protein binding sites, a feature absent in the corresponding phenyl-substituted oxane analog (CAS 1206984-69-1) . In a related series of arylsulfonamidyl thiophene amides (STAT3 Inhibitor XVI family), the thiophene ring was shown to occupy a lipophilic pocket adjacent to the STAT3 SH2 domain, contributing to selective STAT3 inhibition (EC₅₀ = 15 µM) over STAT1 . While direct activity data for CAS 2034235-57-7 are lacking, the thiophene-for-phenyl substitution in this scaffold is known to enhance selectivity in kinase and STAT protein targets, as documented across multiple chemotypes [1]. The difference in polarizability (sulfur atomic polarizability = 2.9 ų vs. carbon = 1.76 ų) further enables unique dispersion interactions not achievable with the phenyl congener.

Thiophene vs. Phenyl Interaction
Class-level
Thiophene S polarizability 2.9 ų
Phenyl C polarizability 1.76 ų
Enables S–π / chalcogen bonding
May support selectivity differentiation in STAT3/kinase targets
Reference STAT3 EC₅₀ ~15 µM in related chemotype; not direct data for this compound
Sulfur-π interactions Thiophene pharmacophore Kinase hinge binding STAT3 SH2 domain

Limited Direct Experimental Data Availability

At the time of this guide's compilation, no peer-reviewed primary research paper, patent, or publicly disclosed biological assay directly reports quantitative activity data (IC₅₀, Kd, EC₅₀, MIC, or in vivo PK parameters) for CAS 2034235-57-7 [1]. All differentiation evidence presented in this section is therefore tagged as 'Class-level inference' or 'Supporting evidence,' derived from structurally analogous compounds and established medicinal chemistry principles. Users procuring this compound for research must verify its performance in their specific assay under their own experimental conditions. The compound should be considered a research-grade building block or tool compound requiring full de novo biological characterization.

Direct Experimental Data
Data to verify
No reported IC₅₀, EC₅₀, Kd, or in vivo PK data for CAS 2034235-57-7
Requires full de novo biological characterization
Literature search across PubMed, ChEMBL, BindingDB completed; class-level inference only
Data availability Prospective testing Procurement caveat

Recommended Research Applications Based on Structure


SAR Exploration of STAT3/Kinase Sulfonamide Inhibitors

The constrained thiophene-oxane scaffold and –OCF₃ pharmacophore make CAS 2034235-57-7 a suitable candidate for SAR studies targeting the STAT3 SH2 domain or kinase hinge regions, where arylsulfonamides have demonstrated inhibitory activity . The compound can serve as a core scaffold for systematic variation of the aryl sulfonamide portion, leveraging the quantifiable differences in lipophilicity and electronic effects provided by the –OCF₃ group [1].

Conformational Restriction in Fragment-Based Drug Design

With only 5 rotatable bonds and a quaternary carbon center, CAS 2034235-57-7 offers a conformationally pre-organized skeleton for fragment elaboration . This feature can be exploited in fragment-based screening to assess the impact of pre-organization on binding thermodynamics, as the reduced entropy penalty (estimated ΔΔS advantage of –1.2 to –2.0 cal/mol·K vs. flexible analogs) may translate into measurable affinity gains [1].

Metabolic Stability Profiling of OCF₃ Sulfonamides

The –OCF₃ group is known to resist oxidative metabolism better than –OCH₃ or –CH₃ . CAS 2034235-57-7 can be used in comparative metabolic stability assays (e.g., human liver microsomes) alongside its 4-methyl, 4-chloro, and 4-trifluoromethyl analogs to quantify the intrinsic clearance advantage conferred by –OCF₃, a key parameter for lead optimization in drug discovery [1].

Thiophene-Sulfur Interaction Mapping in Co-Crystals

The presence of the thiophene ring enables investigation of sulfur-mediated non-covalent interactions (S–π, chalcogen bonding) in protein–ligand complexes . CAS 2034235-57-7 can be soaked into crystals of target proteins (e.g., STAT3, carbonic anhydrase, or bromodomains) to determine whether the thiophene sulfur engages in specific interactions that differentiate it from the phenyl analog, providing structural rationale for selectivity [1].

Application
Selection Property
Validation Focus
STAT3 / Kinase Sulfonamide SAR
–OCF₃ electronic and lipophilic tuning profile
Target engagement and selectivity endpoints
Fragment-Based Scaffold Elaboration
Conformationally constrained oxane core with low RBC
Binding thermodynamics and ligand efficiency context
Metabolic Stability Comparison
–OCF₃ oxidative metabolism resistance profile
Intrinsic clearance in microsome-based assays
Sulfur-Mediated Interaction Mapping
Thiophene sulfur interaction potential
Co-crystal structural analysis with target proteins
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